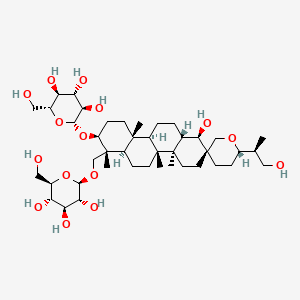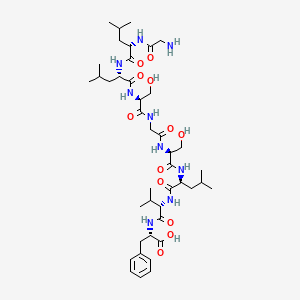
Mouse TREM-1 SCHOOL peptide, control
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mouse TREM-1 SCHOOL peptide, control is a synthetic peptide used as a negative control for Mouse TREM-1 SCHOOL peptide. It is primarily utilized in scientific research to study the role of TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) in various biological processes. The peptide sequence is Gly-Leu-Leu-Ser-Gly-Ser-Leu-Val-Phe, and it has a molecular weight of 892.05 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide, control involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Analyse Des Réactions Chimiques
Types of Reactions
Mouse TREM-1 SCHOOL peptide, control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Applications De Recherche Scientifique
Mouse TREM-1 SCHOOL peptide, control is widely used in scientific research, particularly in the fields of immunology and inflammation. Some key applications include:
Studying TREM-1 Signaling: It serves as a control to understand the role of TREM-1 in immune responses.
Cancer Research: Investigating the effects of TREM-1 inhibition on tumor growth and progression.
Sepsis and Inflammatory Diseases: Exploring the potential therapeutic effects of TREM-1 inhibition in conditions like sepsis and inflammatory bowel disease
Mécanisme D'action
Mouse TREM-1 SCHOOL peptide, control acts as a negative control by not interacting with TREM-1 or its signaling pathways. This allows researchers to differentiate between specific and non-specific effects of TREM-1 SCHOOL peptide. The molecular targets and pathways involved in TREM-1 signaling include the interaction with its signaling partner DAP-12, leading to the activation of downstream inflammatory responses .
Comparaison Avec Des Composés Similaires
Mouse TREM-1 SCHOOL peptide, control is unique in its role as a negative control. Similar compounds include:
Mouse TREM-1 SCHOOL peptide: The active peptide that interacts with TREM-1.
Nangibotide: A TREM-1 inhibitor used in clinical trials for sepsis.
TREM-2 and TREM-3 Peptides: Other peptides targeting different TREM receptors
These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in providing a baseline for comparison in research studies.
Propriétés
Formule moléculaire |
C42H69N9O12 |
|---|---|
Poids moléculaire |
892.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |
Clé InChI |
SAFLDTZNKHAXNA-JNCVKUDUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


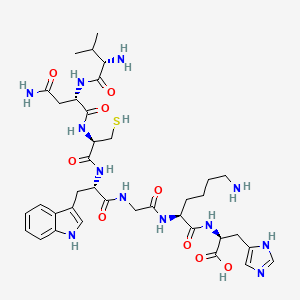
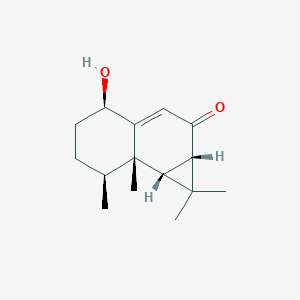
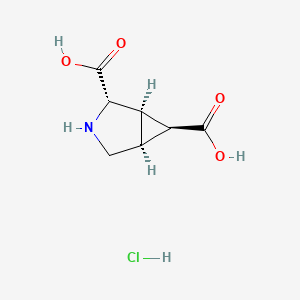
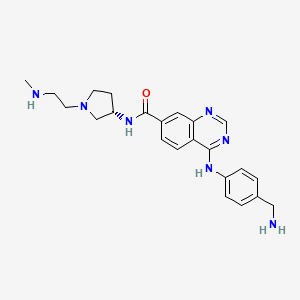
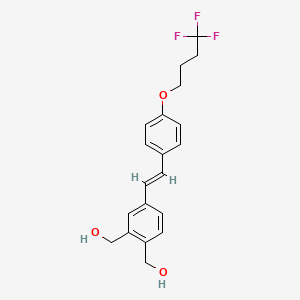

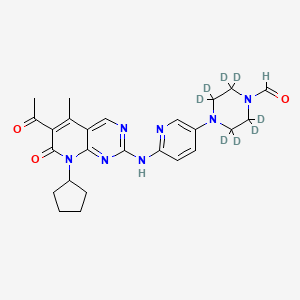
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
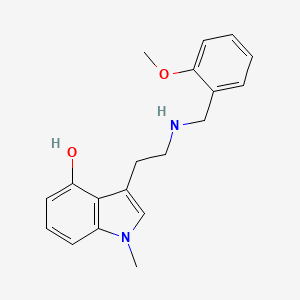
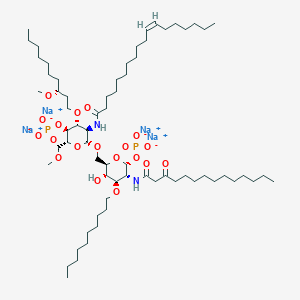
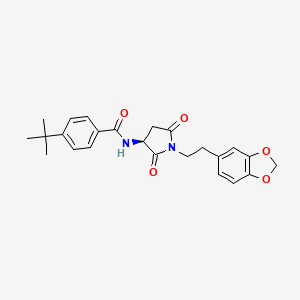
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
